ethyl methyl 4,4'-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl 4,4’-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate is a complex organic compound that features a unique structure combining elements of thiazole and imidazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl 4,4’-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and imidazole intermediates, which are then combined under specific conditions to form the final compound. Common reagents used in these reactions include phosphorus oxychloride, which facilitates the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl 4,4’-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium hydroxide or electrophilic reagents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Ethyl methyl 4,4’-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl methyl 4,4’-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate involves its interaction with specific molecular targets and pathways. The thiazole and imidazole rings in its structure allow it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
Ethyl methyl 4,4’-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate is unique due to its combination of thiazole and imidazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H20N2O5S2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 4-[(7aR)-6-(4-ethoxycarbonylphenyl)-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate |
InChI |
InChI=1S/C22H20N2O5S2/c1-3-29-21(27)15-8-10-16(11-9-15)23-18(25)17-12-31-19(24(17)22(23)30)13-4-6-14(7-5-13)20(26)28-2/h4-11,17,19H,3,12H2,1-2H3/t17-,19?/m0/s1 |
InChI Key |
KWNSBVCNDJDFLL-KKFHFHRHSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3CSC(N3C2=S)C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CSC(N3C2=S)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.